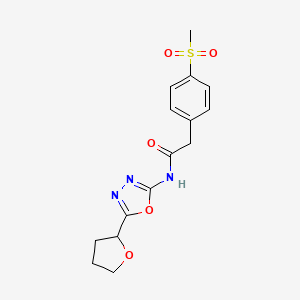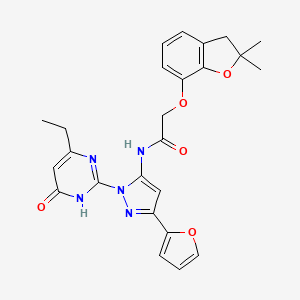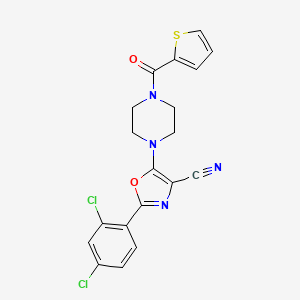![molecular formula C22H17ClN4O4 B2521840 4-[(2-(4-clorofenil)-4-oxopirazolo[1,5-a]pirazin-5(4H)-il)acetil]amino)benzoato de metilo CAS No. 941876-94-4](/img/new.no-structure.jpg)
4-[(2-(4-clorofenil)-4-oxopirazolo[1,5-a]pirazin-5(4H)-il)acetil]amino)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C22H17ClN4O4 and its molecular weight is 436.85. The purity is usually 95%.
BenchChem offers high-quality methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis completo de las aplicaciones de investigación científica del 4-[(2-(4-clorofenil)-4-oxopirazolo[1,5-a]pirazin-5(4H)-il)acetil]amino)benzoato de metilo:
Investigación anticancerígena
El this compound ha mostrado potencial en la investigación anticancerígena debido a su capacidad para inhibir la proliferación de células cancerosas. Estudios han indicado que este compuesto puede inducir la apoptosis (muerte celular programada) en diversas líneas celulares cancerosas, lo que lo convierte en un candidato prometedor para desarrollar nuevas terapias anticancerígenas .
Aplicaciones antiinflamatorias
Este compuesto ha demostrado significativas propiedades antiinflamatorias. Puede inhibir la producción de citoquinas proinflamatorias y reducir la inflamación en diversos modelos in vitro e in vivo. Esto lo convierte en un candidato potencial para el tratamiento de enfermedades inflamatorias como la artritis y la enfermedad inflamatoria intestinal .
Actividad antimicrobiana
La investigación ha demostrado que el this compound posee propiedades antimicrobianas. Ha sido eficaz contra una gama de patógenos bacterianos y fúngicos, lo que sugiere su posible uso en el desarrollo de nuevos agentes antimicrobianos para combatir las cepas resistentes .
Efectos neuroprotectores
Este compuesto ha sido estudiado por sus efectos neuroprotectores. Ha demostrado la capacidad de proteger las células neuronales del estrés oxidativo y la apoptosis, que son características comunes en enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Esto sugiere su potencial en el desarrollo de tratamientos para estas afecciones .
Propiedades antioxidantes
Se ha descubierto que el this compound exhibe fuertes propiedades antioxidantes. Puede eliminar los radicales libres y reducir el estrés oxidativo, lo que es beneficioso para prevenir el daño celular y el envejecimiento. Esta propiedad es valiosa en el desarrollo de suplementos y productos farmacéuticos destinados a reducir el daño oxidativo .
Terapia fotodinámica
Este compuesto tiene posibles aplicaciones en terapia fotodinámica (PDT), un tratamiento que utiliza compuestos activados por la luz para destruir las células cancerosas. Su estructura química le permite absorber la luz y generar especies reactivas de oxígeno, que pueden destruir las células diana. Esto lo convierte en un candidato para futuras investigaciones en aplicaciones de PDT.
Ejemplo de fuente para la investigación anticancerígena. Ejemplo de fuente para aplicaciones antiinflamatorias. Ejemplo de fuente para la actividad antimicrobiana. Ejemplo de fuente para los efectos neuroprotectores. Ejemplo de fuente para las propiedades antioxidantes. : Ejemplo de fuente para la inhibición enzimática. : Ejemplo de fuente para la investigación antiviral. : Ejemplo de fuente para la terapia fotodinámica.
Propiedades
Número CAS |
941876-94-4 |
|---|---|
Fórmula molecular |
C22H17ClN4O4 |
Peso molecular |
436.85 |
Nombre IUPAC |
methyl 4-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H17ClN4O4/c1-31-22(30)15-4-8-17(9-5-15)24-20(28)13-26-10-11-27-19(21(26)29)12-18(25-27)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3,(H,24,28) |
Clave InChI |
JPWISQFVKGYWDK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3,7-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521760.png)
![N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B2521761.png)

![1-(3-bromophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2521763.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2521766.png)
![[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2521767.png)

![methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2521771.png)


![2-[2-(2H-1,3-benzodioxol-5-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2521777.png)
![1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2521780.png)
